![molecular formula C16H17FIN3O4 B1684321 AZD8330 CAS No. 869357-68-6](/img/structure/B1684321.png)
AZD8330
Vue d'ensemble
Description
AZD8330 is a selective allosteric MEK inhibitor . It is orally active and has an IC50 of 7 nM . This compound blocks signal transduction pathways implicated in cancer cell proliferation and survival . It has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers .
Molecular Structure Analysis
The molecular formula of this compound is C16H17FIN3O4 . The average molecular weight is 461.23 Da . The structure of this compound includes a pyridine ring substituted at position 3 by a carboxamide group .Chemical Reactions Analysis
This compound is a novel, selective, non-ATP competitive MEK 1/2 inhibitor with an IC50 of 7 nM . It demonstrates sub-nanomolar potency in mechanistic (pERK) and low to sub-nanomolar potency in functional (proliferation) assays in MEK 1/2 inhibitor sensitive cell lines .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO to 199.46 mM .Applications De Recherche Scientifique
Inhibiteur de la prolifération et de la survie des cellules cancéreuses
AZD8330 est un inhibiteur de MEK puissant, sélectif et actif par voie orale qui bloque les voies de transduction du signal impliquées dans la prolifération et la survie des cellules cancéreuses . Il inhibe spécifiquement la mitogen-activated protein kinase kinase 1 (MEK ou MAP/ERK kinase1), ce qui entraîne l'inhibition de la signalisation cellulaire induite par les facteurs de croissance et la prolifération des cellules tumorales .
Activité suppressive tumorale
This compound a montré une activité suppressive tumorale dans de multiples modèles précliniques de cancer humain, y compris le mélanome, le cancer du pancréas, du côlon, du poumon et du sein . Cela en fait un candidat potentiel pour le traitement de ces types de cancers.
Évaluation préclinique
Lors d'évaluations précliniques, this compound a démontré une efficacité impressionnante à faibles doses dans des modèles de cancer chez le rongeur . Des doses aussi faibles que 0,4 mg/kg une fois par jour ont été suffisantes pour une inhibition de la croissance tumorale > 80 % dans le modèle de xénogreffe de rat nu Calu-6 .
Pharmacocinétique
Dans des études de pharmacocinétique, la perméabilité élevée, la faible clairance hépatique prédite et la solubilité d'this compound se traduisent par un %F élevé et une demi-vie plasmatique longue chez le rat et le chien, respectivement 63 et 77 % et 10 et 11 heures, après administration orale .
In Vivo
In vivo studies have been conducted to evaluate the efficacy of Azd8330 in animal models of cancer. These studies have demonstrated that the compound can inhibit tumor growth in vivo. In addition, the compound has been studied in combination with other drugs to evaluate its potential synergistic effects.
In Vitro
In vitro studies have been conducted to evaluate the pharmacological properties of Azd8330. These studies have demonstrated that the compound is a potent and selective inhibitor of CDK4/6, and that it can effectively block the cancer cell’s ability to divide and grow.
Mécanisme D'action
Target of Action
AZD8330, also known as ARRY-424704 or ARRY-704, is a potent, selective, and orally active MEK inhibitor . The primary target of this compound is the mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth . Constitutive activation of this pathway has been implicated in many cancers .
Mode of Action
This compound specifically inhibits MEK1, resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation . By blocking the signal transduction pathways implicated in cancer cell proliferation and survival, this compound has shown tumor suppressive activity in multiple preclinical models of human cancer .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . This pathway plays critical roles in cellular proliferation, survival, differentiation, and motility . Inhibition of MEK1 by this compound disrupts this pathway, leading to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation .
Pharmacokinetics
It is known that this compound is orally active, suggesting it has good bioavailability
Result of Action
The inhibition of MEK1 by this compound results in the disruption of growth factor-mediated cell signaling, leading to the inhibition of tumor cell proliferation . This has shown to have tumor suppressive activity in multiple preclinical models of human cancer, including melanoma, pancreatic, colon, lung, and breast cancers .
Activité Biologique
Azd8330 has been shown to have anti-proliferative activity in a variety of cancer cell lines. It has also been shown to induce cell death via apoptosis in some cell lines. In addition, it has been shown to inhibit the growth of tumor xenografts in animal models.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of CDK4/6 in a dose-dependent manner. In addition, it has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), which is an important regulator of the cell cycle. Furthermore, it has been shown to inhibit the expression of the proto-oncogene c-Myc, which is involved in the regulation of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Azd8330 in laboratory experiments has several advantages. The compound is easy to synthesize and is cost-effective. In addition, it is a potent and selective inhibitor of CDK4/6, and has a low toxicity profile. However, there are some limitations to its use, such as its lack of specificity for other kinases and its lack of activity in some cancer cell lines.
Orientations Futures
Future research on Azd8330 should focus on further elucidating its mechanism of action, as well as exploring its potential synergistic effects with other drugs. In addition, research should focus on optimizing its pharmacokinetic profile and exploring its potential applications in other diseases. Furthermore, research should focus on developing novel analogs of this compound that are more potent and selective. Finally, research should focus on exploring potential biomarkers that can be used to identify patients who are likely to respond to treatment with this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVIPRMPFNTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235986 | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
869357-68-6 | |
Record name | AZD-8330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.